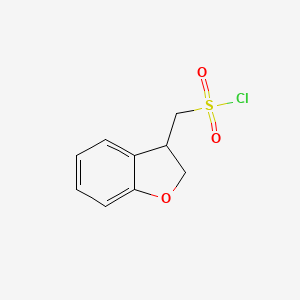

(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride

CAS No.: 1529247-11-7

Cat. No.: VC12026664

Molecular Formula: C9H9ClO3S

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1529247-11-7 |

|---|---|

| Molecular Formula | C9H9ClO3S |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | 2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride |

| Standard InChI | InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |

| Standard InChI Key | SSAWWOIBZKEPHO-UHFFFAOYSA-N |

| SMILES | C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |

| Canonical SMILES | C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride (C₁₀H₁₁ClO₃S) features a bicyclic 2,3-dihydrobenzofuran core with a methanesulfonyl chloride substituent at the 3-position. The dihydrofuran ring introduces partial saturation, reducing aromaticity compared to benzofuran and enhancing conformational flexibility. The sulfonyl chloride group is electron-withdrawing, polarizing the adjacent C–S bond and facilitating nucleophilic substitution reactions .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Direct Sulfonation of 2,3-Dihydrobenzofuran

A common route involves the chlorosulfonation of 2,3-dihydrobenzofuran using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution at the 3-position, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride :

Alternative Routes via Functional Group Interconversion

Patent literature describes methods to access related sulfonyl chlorides through intermediate oxidation and halogenation. For example, WO2009125426A2 outlines a process where a hydroxypyrrolidine intermediate is treated with thionyl chloride in dichloromethane to generate a sulfonyl chloride derivative . Adapting this approach, the 3-hydroxymethyl group of 2,3-dihydrobenzofuran can be converted to the sulfonyl chloride via sequential oxidation (e.g., using KMnO₄) and chlorination .

Applications in Pharmaceutical Synthesis

Role in Darifenacin Production

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride is a precursor in synthesizing Darifenacin hydrobromide, a muscarinic receptor antagonist used for overactive bladder. The sulfonyl chloride reacts with pyrrolidine derivatives to form sulfonamide linkages critical for biological activity :

Utility in Dronedarone Analogues

Recent Advances and Future Directions

Catalytic Asymmetric Sulfonylation

Recent studies explore chiral catalysts to enantioselectively synthesize sulfonamide derivatives, expanding access to optically active pharmaceuticals .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and flow chemistry reduce waste and improve yields in sulfonyl chloride production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume